2-Hydroxy-6-methoxy-4-methylbenzaldehyde
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Overview
Description
2-Hydroxy-6-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methoxy-4-methylbenzaldehyde typically involves the reaction of appropriate substituted phenols with formaldehyde derivatives. One common method includes the use of paraformaldehyde in the presence of catalysts such as magnesium chloride and triethylamine in tetrahydrofuran (THF) solvent. The reaction mixture is heated under reflux conditions for several hours, followed by workup procedures to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products Formed:
Oxidation: 2-Hydroxy-6-methoxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-6-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-6-methoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxy-4-methylbenzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Hydroxy-6-methoxy-4-methylbenzaldehyde can be compared with other benzaldehyde derivatives:
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
4-Hydroxy-2-methoxy-6-methylbenzaldehyde: Another isomer with different positioning of functional groups, leading to variations in chemical properties and applications.
6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde: A derivative with an additional ethyl group, which may enhance its lipophilicity and alter its biological interactions.
Properties
CAS No. |
39503-23-6 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)9(4-6)12-2/h3-5,11H,1-2H3 |
InChI Key |
HEAFAVIWDSGTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C=O)O |
Origin of Product |
United States |
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